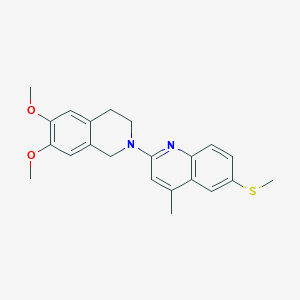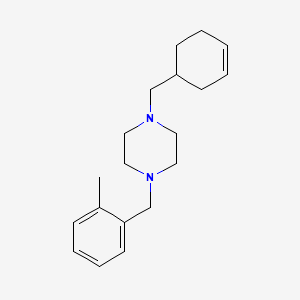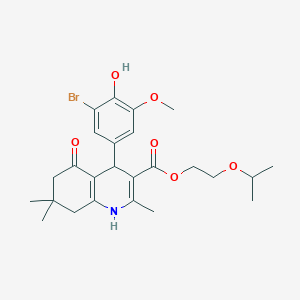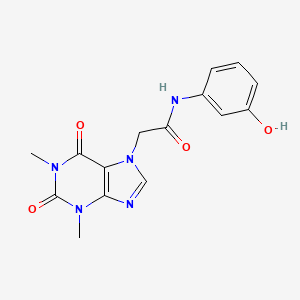![molecular formula C21H17NO2S B4994672 3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole](/img/structure/B4994672.png)
3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole, also known as MPSI, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPSI is a derivative of indole, which is a heterocyclic organic compound that contains a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
科学研究应用
3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole has shown potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of 3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and -9, which are enzymes involved in programmed cell death. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression.
实验室实验的优点和局限性
3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well established.
未来方向
There are several future directions for research on 3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its efficacy and safety in animal models and humans, which could lead to potential clinical applications. Additionally, this compound could be used as a tool compound to study the role of inflammation and oxidative stress in various diseases. Finally, this compound could be used as a starting point for the development of novel compounds with improved efficacy and safety profiles.
合成方法
The synthesis of 3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole involves the reaction of 4-methylbenzenesulfonyl chloride with indole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white solid with a melting point of 192-194°C. The yield of the reaction is typically around 60-70%.
属性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-2-phenyl-3H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c1-15-11-13-17(14-12-15)25(23,24)21-18-9-5-6-10-19(18)22-20(21)16-7-3-2-4-8-16/h2-14,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIAVIKIFHJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4994595.png)
![3-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4994609.png)
![11-(2-hydroxyethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4994615.png)
![2-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B4994622.png)


![(1,2-diphenylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B4994639.png)
![1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B4994647.png)
![2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4994650.png)
![N-ethyl-6-methyl-5-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4994654.png)
![3-({[(4-iodo-2-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4994662.png)

